Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is a compound of interest in the field of organic chemistry due to its potential applications in various domains, including medicinal chemistry and materials science. The compound's unique structure, characterized by the presence of trifluoromethyl groups, suggests it may have distinct chemical properties and reactivity patterns that could be exploited for various applications.
In the realm of medicinal chemistry, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with a similar backbone to Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, has been identified as a potent acetylcholinesterase inhibitor2. This biological activity is significant for the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are used to manage symptoms. The establishment of a quantitative bioanalytical method for this molecule underscores its potential therapeutic importance and the necessity for precise measurement in biological samples2.
The physicochemical characterization and in vitro metabolite profiling of such compounds are crucial steps in drug development, ensuring the compound's stability and understanding its metabolic fate in the body2. The development of a robust RP-HPLC bioanalytical method, as described for the related molecule, is essential for the quantitative analysis and could be adapted for Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate as well2.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its interesting chemical properties. It falls under the category of trifluoromethylated compounds, which are known for their enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. The presence of trifluoromethyl groups significantly affects the electronic properties and steric hindrance of the molecule, making it a subject of interest in medicinal chemistry .
The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. Key parameters include:
After the reaction, the mixture is neutralized, and the product is purified through methods such as distillation or recrystallization to achieve high purity .
In industrial contexts, the synthesis can be scaled up using continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. Advanced purification techniques like chromatography are employed to ensure the final product's purity meets required standards .
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has a complex molecular structure characterized by:
The molecular structure features a central propanoyl group flanked by a trifluoromethyl-substituted phenyl group. The presence of multiple fluorine atoms influences both the sterics and electronics of the molecule, contributing to its unique reactivity profile .
Crystallographic studies reveal that Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate crystallizes in a specific lattice arrangement that can be analyzed using X-ray diffraction techniques. The bond lengths and angles conform to expected values for similar organic compounds .
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate participates in various chemical reactions:
These reactions allow for the formation of various derivatives that can be tailored for specific applications in synthetic organic chemistry .
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has shown potential in pharmaceutical synthesis due to its ability to stabilize transition states during reactions. It can activate substrates while stabilizing developing negative charges (e.g., oxyanions) through double hydrogen bonding interactions .
The compound is involved in asymmetric reductions catalyzed by whole cells of Trichoderma asperellum, utilizing ethanol and glycerol as co-substrates for cofactor recycling. This biocatalytic process highlights its significance in producing enantiomerically enriched intermediates .
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate finds utility across several scientific fields:
Research continues into optimizing its synthesis and exploring new applications based on its reactivity profile .
The systematic name according to International Union of Pure and Applied Chemistry nomenclature is ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate. This name precisely defines the ester linkage (ethyl ethanoate), the β-keto propanoate chain, and the 3,5-bis(trifluoromethyl)phenyl substituent attached to the ketone carbonyl. Common synonyms encountered in commercial and scientific literature include:
The molecular formula C₁₃H₁₀F₆O₃ reflects the compound's composition: 13 carbon atoms, 10 hydrogen atoms, 6 fluorine atoms, and 3 oxygen atoms. This configuration yields a calculated molecular weight of 328.21 grams per mole, as consistently reported across chemical suppliers and databases. The presence of multiple heavy atoms (fluorine) contributes significantly to this relatively high molecular mass compared to non-fluorinated analogs [1] [2] [3].
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
This linear string encodes the molecular structure: ethyl ester (CCOC(=O)
), β-keto propanoate chain (CC(=O)
), attached to the phenyl ring (C1=CC(=CC(=C1)...
), with two trifluoromethyl groups at the 3 and 5 positions (C(F)(F)F
).IBRYPSPFMRZTCX-UHFFFAOYSA-N
This unique 27-character hash serves as a digital fingerprint for the compound, enabling unambiguous identification across chemical databases and literature. The "UHFFFAOYSA" segment indicates the absence of stereochemistry and isotopic labeling [2] [3].Table 1: Key Structural Identifiers of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
Identifier Type | Value |
---|---|
CAS Registry Number | 175278-02-1 |
Molecular Formula | C₁₃H₁₀F₆O₃ |
Molecular Weight | 328.21 g/mol |
MDL Number | MFCD00052321 |
SMILES | CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
InChIKey | IBRYPSPFMRZTCX-UHFFFAOYSA-N |
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate emerged as a research chemical in the late 1990s to early 2000s, coinciding with increased interest in polyfluorinated aromatic building blocks for pharmaceutical and materials science. Its CAS registry number (175278-02-1) suggests first registration between 1992-1997. The compound was likely developed to address synthetic challenges in introducing electron-deficient aryl groups into β-keto ester systems, a transformation critical for accessing complex molecules with tailored electronic properties. Early applications focused on its use as a precursor to pharmacologically active heterocycles, leveraging the enhanced electrophilicity imparted by the bis(trifluoromethyl) groups to facilitate ring-forming reactions. Commercial availability from fine chemical suppliers (e.g., BLD Pharmatech, Thermo Scientific, Matrix Fine Chemicals) began in the early 2000s, supporting its adoption in drug discovery programs targeting central nervous system disorders and inflammation [1] [2] [3].
The strategic value of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate arises from three interconnected attributes: electronic modulation, metabolic stability, and versatile reactivity.
Table 2: Synthetic Applications of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate
Reaction Type | Product Class | Therapeutic Application |
---|---|---|
Knorr Pyrazole Synthesis | Trifluoromethylated pyrazoles | COX-2 Inhibitors |
Biginelli Reaction | Dihydropyrimidinones | Calcium channel modulators |
Enol Alkylation/Ketone Reduction | β-Hydroxy esters | FAAH inhibitors (neuropathic pain) |
Paal-Knorr Condensation | Fluorinated pyrroles | Kinase inhibitors |
Notably, the compound serves as a critical intermediate in synthesizing fatty acid amide hydrolase (FAAH) inhibitors described in patent US8598202B2, where its ketone group condenses with hydroxyethylamino pyrimidines to generate potent enzyme modulators. The electron-withdrawing trifluoromethyl groups amplify the ketone's reactivity in this condensation, enabling milder reaction conditions and higher yields compared to non-fluorinated analogs [8]. Furthermore, its structural analogs like Ethyl 3-(4-bromophenyl)-3-oxopropanoate demonstrate the broader utility of β-keto esters in constructing heterocyclic scaffolds for anticancer and antimicrobial agents [7]. This positions Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate as an enabling technology for accessing chemically space difficult to reach with conventional building blocks.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2